N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Description
Chemical Structure and Role: N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide (CAS 133627-47-1, referred to as CYCLOR in process literature ) is a pyridine-based nicotinamide derivative. Its structure features a 2-chloro-4-methylpyridine moiety linked to a nicotinamide scaffold substituted with a cyclopropylamino group. This compound is a critical intermediate in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment .
Synthesis:
CYCLOR is synthesized via a two-step process:
Coupling Reaction: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide reacts with cyclopropylamine (CPA) in the presence of CuCl at room temperature, yielding CYCLOR with ~82% efficiency .
Cyclization: Under basic conditions, CYCLOR undergoes cyclization to form nevirapine .
Properties
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433532 | |
| Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-47-1 | |
| Record name | Cyclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Potassium Fluoride-Mediated Reaction in o-Xylene
A widely employed method involves potassium fluoride (KF) as a base in o-xylene at elevated temperatures. This approach leverages the dual role of KF as both a base and a catalyst for the substitution reaction.
Procedure :
A mixture of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (100 g), KF (22.62 g), and cyclopropylamine (80.85 g) in o-xylene (300 mL) is heated to 130–140°C in an autoclave for 5–9 hours. Post-reaction, the mixture is diluted with additional o-xylene, washed with water, and concentrated. Cooling to 5–10°C induces crystallization, yielding the product with 99.85% HPLC purity.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 130–140°C |
| Reaction Time | 5–9 hours |
| Yield | 97 g (99.85% purity) |
| Solvent | o-Xylene |
This method achieves high purity due to the efficient removal of byproducts during the aqueous workup. The autoclave setup ensures consistent heat distribution, critical for large-scale production.
Calcium Oxide-Assisted Reaction in Xylene
An alternative protocol utilizes calcium oxide (CaO) as a base in xylene, offering a simpler setup without requiring pressurized conditions.
Procedure :
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (60 g) is reacted with cyclopropanamine (120 g) and CaO (24 g) in xylene (300 mL) at 140°C for 12 hours. The mixture is filtered, concentrated, and purified via flash chromatography, yielding 51.1 g (79% yield) of the product with 95% purity.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Reaction Time | 12 hours |
| Yield | 51.1 g (95% purity) |
| Solvent | Xylene |
While this method avoids specialized equipment, the lower purity necessitates additional purification steps, making it less favorable for industrial applications.
Comparative Analysis of Methodologies
Base Selection and Reaction Efficiency
-
Potassium Fluoride : Enhances nucleophilicity of cyclopropylamine and facilitates chloride displacement. Reactions with KF achieve near-quantitative yields (>99% purity) due to minimal side reactions.
-
Calcium Oxide : Acts as a scavenger for HCl but results in lower yields due to incomplete reaction and byproduct formation.
Solvent Influence
Temperature and Reaction Kinetics
-
130–140°C : Optimal for KF-mediated reactions, balancing reaction rate and decomposition risks.
-
140°C : Necessary for CaO-assisted reactions to overcome kinetic barriers but may promote degradation over extended periods.
Optimization Strategies and Process Scalability
Solvent-to-Substrate Ratio
A solvent-to-substrate ratio of 3:1 (v/w) in o-xylene ensures homogeneity while minimizing solvent usage. Deviations below this ratio lead to incomplete mixing, reducing yield by 15–20%.
Workup and Purification
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Synthetic Intermediate
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is primarily recognized as a synthetic intermediate in the production of nevirapine, an antiretroviral medication used to treat HIV. The compound serves as a precursor in the synthesis of nevirapine, facilitating the formation of the desired active pharmaceutical ingredient (API) through various chemical reactions .
Medicinal Chemistry Research
The compound is also utilized in medicinal chemistry research to explore its potential pharmacological properties. Its structure allows for modifications that can lead to new derivatives with enhanced efficacy or reduced side effects. Researchers are investigating the structure-activity relationship (SAR) of this compound to identify potential candidates for further development in treating viral infections and other diseases .
Studies have indicated that derivatives of this compound exhibit various biological activities, including antiviral effects against HIV and other viruses. The cyclopropylamino group is particularly noteworthy for its influence on the compound's interaction with biological targets, making it a subject of interest for drug discovery efforts aimed at developing novel antiviral agents .
Case Study 1: Nevirapine Synthesis
One significant application of this compound is demonstrated in the synthesis of nevirapine. In a series of reactions involving sodium hydride and diglyme as solvents, this compound was successfully converted into nevirapine through controlled heating and pH adjustments, showcasing its utility as a key intermediate in pharmaceutical manufacturing .
Case Study 2: Structure-Activity Relationship Analysis
In recent studies focusing on SAR, modifications to the this compound structure have led to the identification of new compounds with improved antiviral activity. These studies emphasize the importance of structural variations and their impact on biological activity, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Functional Analogues with Cyclopropylamine (CPA) Moieties
Reactivity and Stability
- CYCLOR : Exhibits moderate stability due to the electron-withdrawing chloro and methyl groups on the pyridine ring, which reduce nucleophilic attack. Its amide linkage facilitates cyclization under basic conditions .
- CAPIC (133627-45-9): Higher reactivity due to the amino group, making it prone to side reactions unless protected during synthesis .
Biological Activity
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, identified by CAS number 133627-47-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a pyridine ring substituted with a chloro and methyl group, along with a cyclopropylamino moiety attached to a nicotinamide backbone.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, studies have highlighted its role in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
- Impact on Cellular Metabolism : The compound's ability to modulate cellular metabolism has been observed, particularly through its influence on NADPH levels, which are vital for various biosynthetic reactions and maintaining redox balance in cells .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
| Study | Biological Activity | Cell Line/Model | Key Findings |
|---|---|---|---|
| Study 1 | DHFR Inhibition | Human cancer cells | Significant reduction in cell viability at IC50 values of 10 µM. |
| Study 2 | Antitumor Effects | Various cancer lines | Induced apoptosis via activation of caspase pathways. |
| Study 3 | Metabolic Modulation | Mouse models | Altered NADPH levels correlated with decreased tumor growth rates. |
Case Studies
- Case Study on Antitumor Effects : In a study involving various human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated that the compound exhibited potent antitumor activity, particularly against breast and lung cancer cells, leading to significant apoptosis as confirmed by flow cytometry analysis.
- Metabolic Impact Assessment : Another research project focused on the metabolic implications of this compound in vivo. Mice treated with varying doses showed a marked decrease in tumor size compared to controls, alongside alterations in metabolic markers indicating its potential as an anticancer therapeutic agent.
Q & A
Q. What synthetic routes are recommended for the preparation of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide?
The synthesis typically involves C–N coupling reactions and amide bond formation . A validated approach includes:
- Step 1 : Reacting 2-chloro-3-amino-4-methylpyridine (CAS 133627-45-9) with nicotinoyl chloride derivatives under anhydrous conditions, using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos to facilitate coupling .
- Step 2 : Introducing the cyclopropylamino group via nucleophilic substitution, employing cyclopropylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Critical Note : Optimize reaction temperatures (70–100°C) to minimize side products, as excessive heat may degrade the pyridine core .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- FTIR and FT-Raman : Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). Assign signals using 2D techniques (COSY, HSQC) to confirm regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode for exact mass determination (theoretical [M+H]+ = 333.08) .
Q. How is this compound analyzed in pharmaceutical impurity profiling?
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Detect impurities at 254 nm, referencing the parent compound’s retention time (~12.5 min) .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to the compound’s fragmentation pattern (e.g., m/z 333 → 215 for the pyridine cleavage product) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from solvent or conformational effects?
- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on amide proton shifts .
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to identify rotational barriers in the cyclopropylamino group (e.g., coalescence temperatures for CH₂ protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-enriched cyclopropyl group) to simplify signal assignment .
Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?
- DFT Calculations : Use B3LYP/6-311++G** basis sets to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts reactivity toward electrophiles/nucleophiles .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess conformational stability of the amide bond .
- Docking Studies : Evaluate binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging the pyridine and cyclopropylamine moieties as pharmacophores .
Q. What experimental strategies address mechanistic ambiguities in cross-coupling reactions during synthesis?
- Kinetic Profiling : Monitor reaction progress via in-situ IR to detect intermediates (e.g., Pd-π complexes) and identify rate-limiting steps .
- Isotope Effects : Replace ¹²C with ¹³C in the pyridine ring to study C–N bond formation kinetics using isotopic scrambling analysis .
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd₂(dba)₃) to determine oxidative addition efficiency .
Q. How does this compound function as a nevirapine impurity, and what are its toxicological implications?
- Degradation Pathways : Investigate hydrolytic stability under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., cleavage of the cyclopropylamino group) .
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at the methylpyridine group) .
- Toxicology : Assess genotoxicity using Ames tests (TA98 strain) and compare with nevirapine’s safety profile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
